2-Norbornanamine, N,2,3-trimethyl-
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Overview
Description
2-Norbornanamine, N,2,3-trimethyl- is a Drug / Therapeutic Agent.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of N-Methyl-3-phenyl-norbornan-2-amine : Initially developed as an analeptic by Merck, it has been studied for its synthesis and characterization, including its electron impact and electrospray ionization mass spectra (Kavanagh et al., 2013).
Optical Activity Studies
- Optically Active Amines : Investigations into the optical rotation and circular dichroism (ORD and CD) measurements for derivatives of α and β-phenylalkylamines, including those related to norbornanamines (Smith & Willis, 1970).
Monoamine Neurotransmission Effects
- Effects on Monoamine Neurotransmission : Research has explored the impact of certain amine derivatives, including norbornanamine, on the re-uptake and release of monoamines like dopamine and serotonin in rat brain synaptosomes (Nagai et al., 2007).
Chemical Decomposition and Reactivity
- Thermal Decomposition of Trimethylamine : Studies on the thermal decomposition of trimethylamine, a related compound, to understand its kinetics and reaction products relevant to semiconductor growth (Thon et al., 1997).
- Reactivity of Norbornane Derivatives : Research on the solvolysis of trimethyl substituted 1-norbornyl triflates and the formation of products through Wagner-Meerwein rearrangement and fragmentation reactions (Martínez et al., 1989).
Role in Catalytic Activity
- Catalytic Activity of Trimethyl-Substituted γ-Aminonorbornan-2-ols : Examination of the structural factors influencing chirality transfer in optically active norbornan-2-ols, highlighting the role of gem-dimethyl position in these compounds (Martínez et al., 2010).
Enantioselective Synthesis and Medicinal Chemistry Applications
- Enantioselective Synthesis of Vicinal Norbornanediamines : The synthesis of enantiomerically pure norbornane diamides, serving as precursors for chiral vicinal diamines used in medicinal chemistry and asymmetric synthesis (Martínez et al., 2001).
Microbiome and Health Research
- Trimethylamine N-Oxide and Health : Investigation into Trimethylamine N-oxide (TMAO), a metabolite related to trimethylamine, for its role in chronic diseases like atherosclerosis and its production by intestinal bacteria (Zeisel & Warrier, 2017).
Properties
CAS No. |
63907-05-1 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,2,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-7-8-4-5-9(6-8)10(7,2)11-3/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
FNJOIKRNARYXHW-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C1(C)NC |
Canonical SMILES |
CC1C2CCC(C2)C1(C)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Norbornanamine, N,2,3-trimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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